

Technical Guide: Physicochemical Properties of Ethyl 4-(2-chloroacetamido)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-(2-chloroacetamido)benzoate</i>
Cat. No.:	B1267736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-chloroacetamido)benzoate is an organic compound of interest in medicinal chemistry and drug development. It can be synthesized from benzocaine, a widely used local anesthetic.^{[1][2]} Understanding its fundamental physicochemical properties, such as solubility and melting point, is crucial for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the available data, detailed experimental protocols for property determination, and a schematic representation of its synthesis.

Physicochemical Properties

The key physical and chemical properties of **Ethyl 4-(2-chloroacetamido)benzoate** are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	ethyl 4-[(2-chloroacetyl)amino]benzoate	PubChem[3]
CAS Number	26226-72-2	Sigma-Aldrich, ChemicalBook[1]
Molecular Formula	C ₁₁ H ₁₂ ClNO ₃	Sigma-Aldrich, ChemicalBook[1]
Molecular Weight	241.67 g/mol	Sigma-Aldrich, ChemicalBook[1]
Melting Point	110-114 °C (lit.)	Sigma-Aldrich, ChemicalBook[1]
Appearance	Solid (predicted)	
Solubility	Data not available. Likely soluble in organic solvents like ethanol, DMF, and acetone.	Inferred from synthesis protocols.

Melting Point

The reported melting point of **Ethyl 4-(2-chloroacetamido)benzoate** is in the range of 110-114 °C.[1] This relatively sharp melting range suggests a crystalline solid of reasonable purity.

Solubility

Specific quantitative solubility data for **Ethyl 4-(2-chloroacetamido)benzoate** in various solvents is not readily available in the reviewed literature. However, based on its chemical structure (an aromatic ester with an amide linkage) and the solvents used in its synthesis and subsequent reactions, it is predicted to be soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and acetone. Its precursor, ethyl 4-aminobenzoate (benzocaine), is soluble in dichloromethane and ethanol. One of its synthesis reactions involves refluxing in ethanol, indicating its solubility in this solvent at elevated temperatures.[2]

Experimental Protocols

Synthesis of Ethyl 4-(2-chloroacetamido)benzoate from Ethyl 4-aminobenzoate (Benzocaine)

This protocol describes the N-acetylation of ethyl 4-aminobenzoate using chloroacetyl chloride.

Materials:

- Ethyl 4-aminobenzoate (Benzocaine)
- Chloroacetyl chloride
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

- In a round-bottom flask, dissolve ethyl 4-aminobenzoate and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent under an inert atmosphere.
- Cool the mixture in an ice bath with stirring.
- Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Ethyl 4-(2-chloroacetamido)benzoate**.

Determination of Melting Point

This general protocol is suitable for determining the melting point of a solid organic compound.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **Ethyl 4-(2-chloroacetamido)benzoate**
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (110-114 °C).

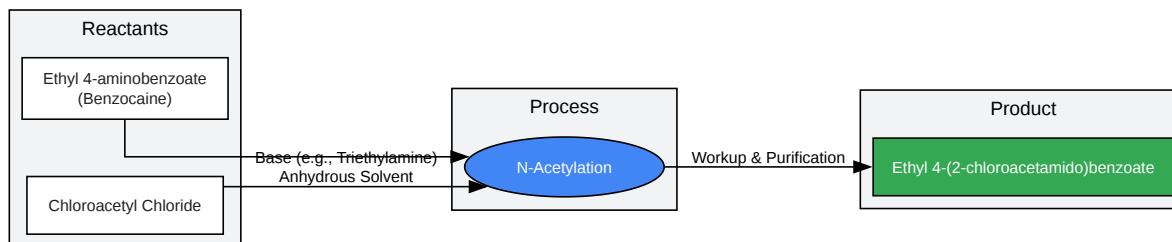
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (1-2 °C).

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

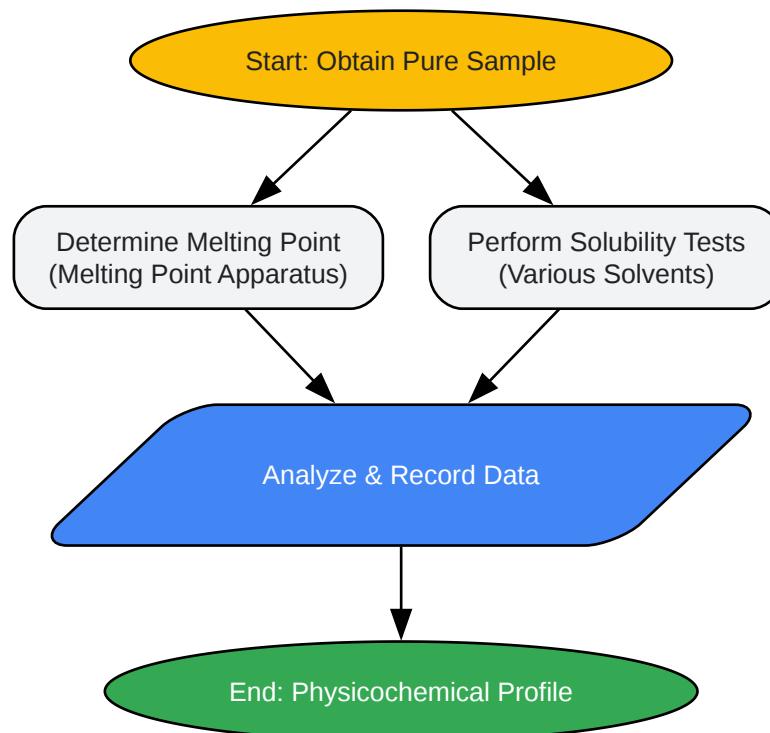
Materials:

- Test tubes and rack
- Vortex mixer or stirring rods
- Sample of **Ethyl 4-(2-chloroacetamido)benzoate**
- A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethylformamide)
- Balance


Procedure:

- Weigh a specific amount of the compound (e.g., 10 mg) into a test tube.
- Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
- Visually observe if the solid has completely dissolved.

- If the compound dissolves completely, it is considered soluble under these conditions. The solubility can be expressed as >10 mg/mL.
- If the compound does not completely dissolve, it is considered sparingly soluble or insoluble. Further experiments with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.
- Repeat the process for each solvent to be tested.


Visualizations

The following diagrams illustrate the synthesis workflow and a logical approach to determining the physical properties of **Ethyl 4-(2-chloroacetamido)benzoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Ethyl 4-(2-chloroacetamido)benzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL 4-(2-CHLOROACETAMIDO)BENZOATE | 26226-72-2 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Ethyl 4-(2-chloroacetamido)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267736#ethyl-4-2-chloroacetamido-benzoate-solubility-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com